2,2,2-Trifluoroethyl 1-naphthylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

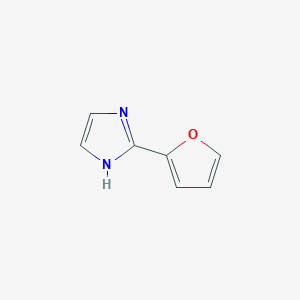

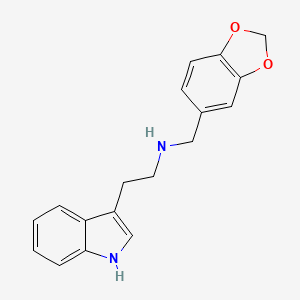

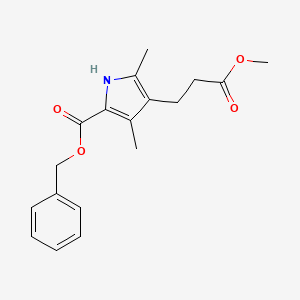

2,2,2-Trifluoroethyl 1-naphthylcarbamate is a compound with a variety of physical, chemical, and biological properties. It has a wide range of applications in various fields of research and industry. The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-naphthylcarbamate .

Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroethyl 1-naphthylcarbamate is C13H10F3NO2 . The average mass is 269.219 Da and the monoisotopic mass is 269.066376 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoroethyl 1-naphthylcarbamate include a molecular weight of 269.22 g/mol . More detailed properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications

Pharmacology

2,2,2-Trifluoroethyl 1-naphthylcarbamate: is utilized in pharmacological research due to its unique chemical structure that can interact with biological systems. It’s often used in the study of proteomics, where researchers investigate the structure and function of proteins within various organisms . The compound’s ability to form stable bonds with proteins makes it valuable for tagging and identifying proteins in complex biological samples.

Material Science

In the field of material science, this compound’s trifluoroethyl group contributes to the development of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. The compound’s role in synthesizing these materials is crucial for advancing technologies in coatings and specialty plastics .

Chemical Synthesis

2,2,2-Trifluoroethyl 1-naphthylcarbamate: serves as a building block in organic synthesis. Its reactive carbamate group is instrumental in creating a variety of chemical compounds, including pharmaceuticals and agrochemicals. The trifluoroethyl moiety is particularly interesting for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties .

Analytical Chemistry

This compound is used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and stability under analytical conditions make it an excellent candidate for calibrating instruments and validating analytical methods. This ensures accurate and reliable measurements in various research and industrial applications .

Biochemistry

In biochemistry, 2,2,2-Trifluoroethyl 1-naphthylcarbamate is applied in enzyme inhibition studies. The compound can mimic the structure of natural substrates, allowing researchers to investigate the binding sites and mechanisms of enzymes. This is particularly valuable in drug discovery, where understanding enzyme interactions is key to developing new therapeutics .

Environmental Science

The environmental applications of this compound are emerging, particularly in the study of fluorinated organic compounds in the environment. Its stability and resistance to degradation make it a compound of interest in understanding the long-term impact of fluorinated substances on ecosystems and human health .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOZNNRVDHIFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350518 |

Source

|

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-21-3 |

Source

|

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)